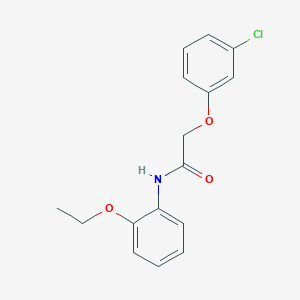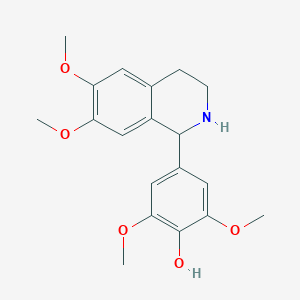![molecular formula C18H18N2O2S B5540342 1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, offering insights into the complexity and versatility of these compounds. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives demonstrates the intricate steps involved, including the determination of structures through FTIR, (1)H NMR, and mass spectroscopy (Gowda et al., 2009). This process is pivotal for generating compounds with potential chemotherapeutic properties.
Molecular Structure Analysis
The structural analysis of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies employing techniques like crystal structure analysis provide detailed insights into the molecular arrangement and interactions within these compounds. For example, research on the crystal structures of two 1H-benzo[d]imidazole derivatives offers a comprehensive look at their molecular structures, highlighting the importance of structural analysis in predicting compound reactivity and stability (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. The reactivity of these derivatives is influenced by their molecular structure, as seen in the synthesis of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, which showcases the T-shaped molecular arrangement and its implications on chemical reactivity (Geiger & Isaac, 2014).
Applications De Recherche Scientifique
Anticancer Potential
Research has identified certain benzimidazole derivatives to have anticancer properties. For example, derivatives synthesized through the reaction of Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating potential applications in cancer research and therapy (El‐Shekeil, Obeid, & Al-Aghbari, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have been synthesized and demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. This class of compounds shows promise for the development of new therapies against cancer and filarial infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Antimicrobial Activity
The synthesis and study of novel derivatives have expanded the understanding of antimicrobial activities against various microorganisms. For instance, new heterocyclic compounds have been evaluated for antimicrobial activity, broadening the scope of benzimidazole derivatives in combating microbial infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antileukemic Agents
Some benzimidazole derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents against leukemia. These compounds, upon structural determination, induced significant cell death in leukemic cells, showcasing their potential as antileukemic agents (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Antifungal Agents
The synthesis of dimethylpyrimidin-derivatives has demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating the potential development of antifungal agents based on benzimidazole derivatives (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Propriétés
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-7-15-16(8-12(11)2)20(10-19-15)18(21)14-6-5-13(23-4)9-17(14)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMYGLZUBFGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-dimethyl-1H-benzimidazol-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)


![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)